molecular formula C28H36N4O5 B2649783 3-(6-((3-(乙基(间甲苯基)氨基)丙基)氨基)-6-氧代己基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯 CAS No. 896386-21-3

3-(6-((3-(乙基(间甲苯基)氨基)丙基)氨基)-6-氧代己基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯

货号 B2649783
CAS 编号: 896386-21-3
分子量: 508.619
InChI 键: QLBBRNKSVPPMHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including an amine group, a carboxylate group, and a tetrahydroquinazoline group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves multiple steps, each introducing a different part of the molecule. For example, the ethyl(m-tolyl)amino group could potentially be introduced through a reaction with 3-(Ethyl(m-tolyl)amino)propanenitrile .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the amine group could participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and the amine could make the compound soluble in polar solvents .

科学研究应用

合成和结构分析

  • 四氢喹啉衍生物的合成:四氢喹啉衍生物已通过乙炔二羧酸酯与胺反应合成,并进一步水解,得到具有进一步化学操作和研究潜力的产物。这些合成途径突出了四氢喹啉结构在化学合成中的多功能性 (Iwanami 等,1964)

  • 分子和晶体结构:2-取代的 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸甲酯的分子和晶体结构已通过 X 射线结构分析确定,证明了结构分析对于理解此类化合物性质的重要性 (Rudenko 等,2012)

生物活性及应用

  • 喹诺酮的抗菌活性:对 6-氟-7-取代-1-乙基-1,4-二氢-4-氧代喹啉-3-羧酸的研究表明,7 位的某些取代基(包括杂环)增强了体外抗菌活性,特别是对革兰氏阳性菌。这表明在开发新型抗菌剂方面具有潜在应用 (Cooper 等,1990)

  • 几丁质合酶抑制剂:已设计并合成了与不同氨基酸共轭的新型喹唑啉-2,4-二酮作为潜在的几丁质合酶抑制剂,表明在抗真菌研究和农业中的应用 (Noureldin 等,2018)

  • 抗癌活性:已探索合成新的喹啉和喹唑啉衍生物以获得潜在的抗癌活性,一些化合物对乳腺癌细胞系表现出显着的抑制作用。这突出了此类结构在癌症研究的药物化学中的相关性 (Gaber 等,2021)

  • 抗菌剂:已合成并表征了新型喹唑啉作为潜在的抗菌剂,显示出对各种细菌和真菌病原体的功效 (Desai 等,2007)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid, followed by the coupling of the resulting intermediate with N-(3-bromo-propyl)-N-ethyl-m-toluidine. The final step involves the esterification of the carboxylic acid group with methyl alcohol.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-aminohexanoic acid", "N-(3-bromo-propyl)-N-ethyl-m-toluidine", "Methyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Coupling of the intermediate from step 1 with N-(3-bromo-propyl)-N-ethyl-m-toluidine in the presence of a coupling agent such as DCC or EDC to form the compound 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Esterification of the carboxylic acid group in the compound from step 2 with methyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, 'Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] }

CAS 编号

896386-21-3

分子式

C28H36N4O5

分子量

508.619

IUPAC 名称

methyl 3-[6-[3-(N-ethyl-3-methylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C28H36N4O5/c1-4-31(22-11-8-10-20(2)18-22)16-9-15-29-25(33)12-6-5-7-17-32-26(34)23-14-13-21(27(35)37-3)19-24(23)30-28(32)36/h8,10-11,13-14,18-19H,4-7,9,12,15-17H2,1-3H3,(H,29,33)(H,30,36)

InChI 键

QLBBRNKSVPPMHB-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC(=C3)C

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。